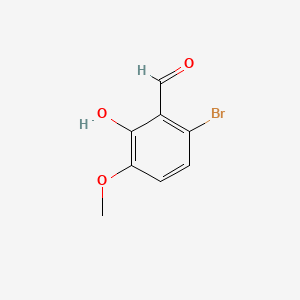

6-Bromo-2-hydroxy-3-methoxybenzaldehyde

Description

Properties

IUPAC Name |

6-bromo-2-hydroxy-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-7-3-2-6(9)5(4-10)8(7)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPJZUTYDWXZAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50294270 | |

| Record name | 6-Bromo-2-hydroxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20035-41-0 | |

| Record name | 20035-41-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Bromo-2-hydroxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-hydroxy-3-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromo-2-hydroxy-3-methoxybenzaldehyde CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-hydroxy-3-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom, a hydroxyl group, and a methoxy group on the benzaldehyde core, makes it a versatile reagent for the synthesis of complex molecules, including natural products and biologically active compounds. This technical guide provides a comprehensive overview of its properties, key experimental protocols involving its use, and its role in specific synthetic pathways.

Chemical Properties and Identifiers

The fundamental properties of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde are summarized below, providing essential information for its handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 20035-41-0[1][2] |

| Molecular Formula | C₈H₇BrO₃[2] |

| Molecular Weight | 231.04 g/mol [1][2] |

| Appearance | Light yellow to yellow to orange powder/crystal[3][4] |

| Melting Point | 102-105 °C[1] |

| Purity | ≥98%[1] |

| InChI Key | JUPJZUTYDWXZAQ-UHFFFAOYSA-N[1] |

| SMILES String | COc1ccc(Br)c(C=O)c1O[1] |

| MDL Number | MFCD00046152[1] |

| Solubility | Soluble in DMSO (≥41.7 mg/mL) and Ethanol (≥8.76 mg/mL with sonication). Insoluble in water.[5] |

Safety and Handling

Appropriate safety measures are critical when handling 6-Bromo-2-hydroxy-3-methoxybenzaldehyde. The compound is classified with the following hazard codes: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[1]

| Safety Information | Details |

| Signal Word | Warning[1] |

| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3[1] |

| Target Organs | Respiratory system[1] |

| Personal Protective Equipment (PPE) | Dust mask type N95 (US), eyeshields, gloves[1] |

| Storage | Store at room temperature in a dry place.[6] Some suppliers recommend storage at -20°C.[5] |

Experimental Protocols

6-Bromo-2-hydroxy-3-methoxybenzaldehyde is a key starting material in multi-step syntheses. A notable application is in the total synthesis of (±)-norannuradhapurine.[1][3] The initial step in this synthesis involves the protection of the hydroxyl group via benzylation.

Protocol: Benzylation of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

This protocol describes the synthesis of 2-benzyloxy-6-bromo-3-methoxybenzaldehyde, the first intermediate in the synthesis of (±)-norannuradhapurine.[3]

Materials:

-

6-Bromo-2-hydroxy-3-methoxybenzaldehyde

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Acetone

Procedure:

-

A mixture of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde, an excess of potassium carbonate, and a suitable amount of benzyl chloride is prepared in acetone.

-

The reaction mixture is refluxed for a period of 12 hours to ensure the completion of the reaction.

-

After reflux, the mixture is cooled to room temperature.

-

The inorganic salts (potassium carbonate and potassium chloride) are removed by filtration.

-

The solvent (acetone) is evaporated from the filtrate under reduced pressure.

-

The resulting residue is then recrystallized from ethanol to yield the pure product, 2-benzyloxy-6-bromo-3-methoxybenzaldehyde, as a green solid.[3]

Expected Yield: 92.4%[3] Melting Point of Product: 53-54°C[3]

Synthetic Pathway Visualization

The following diagram illustrates the synthetic workflow from 6-Bromo-2-hydroxy-3-methoxybenzaldehyde to (±)-norannuradhapurine, highlighting its role as a foundational precursor.

Caption: Synthetic route to (±)-Norannuradhapurine.

Applications and Biological Activity

Beyond its role as a synthetic intermediate, 6-Bromo-2-hydroxy-3-methoxybenzaldehyde has been identified as a biologically active molecule.

-

Precursor in Total Synthesis: It is a documented starting material for the synthesis of various complex molecules, including antihypertensive natural products S-(+)-XJP and R-(-)-XJP.

-

IRE-1α Inhibitor: The compound has been identified as an inhibitor of IRE-1α (Inositol-requiring enzyme 1 alpha) with an IC50 value of 0.08 μM.[7][8] IRE-1α is a key sensor of endoplasmic reticulum (ER) stress and a crucial component of the unfolded protein response (UPR). Its inhibition is an area of interest for therapeutic intervention in diseases associated with ER stress, such as cancer and metabolic disorders.

This dual role as both a versatile synthetic precursor and a biologically active molecule underscores the importance of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde in medicinal chemistry and drug discovery.

References

- 1. abmole.com [abmole.com]

- 2. 6-Bromo-2-hydroxy-3-methoxybenzaldehyde | C8H7BrO3 | CID 262237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Total Synthesis and the Biological Activities of (±)-Norannuradhapurine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. clozapinen-oxide.com [clozapinen-oxide.com]

- 6. 6-Bromo-2-hydroxy-3-methoxybenzaldehyde [myskinrecipes.com]

- 7. selleck.co.jp [selleck.co.jp]

- 8. 6-Bromo-2-hydroxy-3-methoxybenzaldehyde | 6-溴-2-羟基于-甲氧基苯甲醛 | IRE1 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]

6-Bromo-2-hydroxy-3-methoxybenzaldehyde chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde. This compound serves as a valuable building block in organic synthesis and has demonstrated significant activity as a modulator of key cellular signaling pathways.

Chemical Structure and IUPAC Name

IUPAC Name: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

Synonyms: 3-Bromo-6-methoxysalicylaldehyde, NSC95682

Chemical Formula: C₈H₇BrO₃

Molecular Structure:

The structure consists of a benzene ring substituted with a bromo group at position 6, a hydroxyl group at position 2, a methoxy group at position 3, and a formyl (aldehyde) group at position 1.

Structural Identifiers:

Physicochemical and Biological Data

The quantitative properties of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde are summarized in the table below. This data is essential for its application in experimental settings, including reaction setup and dosage calculations for biological assays.

| Property | Value |

| Molecular Weight | 231.04 g/mol [1] |

| Appearance | Light yellow to yellow to orange powder/crystal |

| Melting Point | 102-105 °C[1] |

| Purity | Typically ≥98% |

| Solubility | ≥41.7 mg/mL in DMSO; ≥8.76 mg/mL in EtOH with sonication; Insoluble in H₂O |

| Biological Activity | Selective and potent IRE1α inhibitor (IC₅₀ = 0.08 μM) |

| Storage | Store at -20°C |

Note on Spectral Data: While ¹H NMR and ¹³C NMR spectra are available from commercial suppliers and confirm the compound's structure, specific chemical shift assignments were not available in the public literature reviewed for this guide.

Biological Significance: Inhibition of the Unfolded Protein Response

6-Bromo-2-hydroxy-3-methoxybenzaldehyde is a potent and selective inhibitor of the inositol-requiring enzyme 1α (IRE1α). IRE1α is a key sensor and effector in the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).

The UPR has three main branches, one of which is mediated by IRE1α. Upon activation, IRE1α's kinase and RNase domains are engaged, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD). By inhibiting the RNase activity of IRE1α, 6-Bromo-2-hydroxy-3-methoxybenzaldehyde prevents the splicing of XBP1 mRNA, thereby attenuating this branch of the UPR. This mechanism is of significant interest in drug development, particularly for diseases associated with ER stress, such as certain cancers and autoimmune diseases.

References

Spectroscopic Profile of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS No. 20035-41-0).[1][2][3] Aimed at researchers, scientists, and professionals in the field of drug development and organic synthesis, this document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Introduction

6-Bromo-2-hydroxy-3-methoxybenzaldehyde is a substituted aromatic aldehyde. Such compounds are valuable intermediates in the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. A thorough characterization of these intermediates by spectroscopic methods is crucial for confirming their identity and purity. This guide presents a detailed analysis of the ¹H NMR, ¹³C NMR, MS, and IR spectroscopic data for this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 6-Bromo-2-hydroxy-3-methoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific peak assignments for ¹H NMR and ¹³C NMR were not available in the provided search results. The tables are formatted for the inclusion of such data when available.

Mass Spectrometry (MS)

The mass spectrum of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Expected Mass Spectrometry Data

| m/z | Interpretation |

| 230/232 | [M]⁺, Molecular ion |

| Further fragmentation data not available in search results |

Note: The molecular weight of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde is 231.04 g/mol .[3] The mass spectrum would show peaks at m/z values corresponding to this mass.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The expected characteristic absorption bands for 6-Bromo-2-hydroxy-3-methoxybenzaldehyde are listed below.

Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3100 (broad) | O-H (hydroxyl) |

| 2900-2800 | C-H (aldehyde) |

| 1700-1680 | C=O (aldehyde) |

| 1600-1450 | C=C (aromatic) |

| 1250-1000 | C-O (ether and phenol) |

| 700-500 | C-Br (bromo) |

Note: The specific peak values were not found in the search results. The provided data is based on typical vibrational frequencies for the respective functional groups.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde.

Synthesis

A plausible synthesis for 6-Bromo-2-hydroxy-3-methoxybenzaldehyde involves the bromination of o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

-

Dissolution: Dissolve o-vanillin in a suitable solvent such as glacial acetic acid.

-

Bromination: Slowly add a solution of bromine in glacial acetic acid to the o-vanillin solution at room temperature with constant stirring.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 6-Bromo-2-hydroxy-3-methoxybenzaldehyde.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 45° or 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to a reference standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Background Correction: Record a background spectrum of the empty ATR crystal prior to sample analysis. This background is automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Impact (EI) or ESI.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for the spectroscopic analysis of a synthesized organic compound.

References

An In-depth Technical Guide on the Solubility and Stability of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde, a significant bromobenzaldehyde derivative utilized in the synthesis of various bioactive compounds and known for its role as a selective inhibitor of inositol-requiring enzyme 1α (IRE1α). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visual representations of relevant biological pathways and experimental workflows. The information compiled herein is designed to support further research and application of this compound in medicinal chemistry and related disciplines.

Physicochemical Properties

6-Bromo-2-hydroxy-3-methoxybenzaldehyde is a solid compound with the molecular formula C₈H₇BrO₃ and a molecular weight of 231.04 g/mol . It typically appears as a light yellow to orange powder or crystalline solid.[1][2]

Table 1: Physicochemical Identifiers

| Property | Value |

| CAS Number | 20035-41-0 |

| Molecular Formula | C₈H₇BrO₃[3] |

| Molecular Weight | 231.04[3] |

| Appearance | Light yellow to Yellow to Orange powder to crystal[1][2] |

| Melting Point | 102-105 °C |

Solubility Profile

The solubility of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde has been determined in several common laboratory solvents. This information is critical for its use in synthesis, formulation, and various biological assays.

Table 2: Quantitative Solubility Data

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | ≥41.7 mg/mL[4] |

| 46 mg/mL (at 25°C)[3] | |

| Ethanol (EtOH) | ≥8.76 mg/mL (with sonication)[4] |

| Water | Insoluble[4] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the solubility of a solid compound like 6-Bromo-2-hydroxy-3-methoxybenzaldehyde.

Materials:

-

6-Bromo-2-hydroxy-3-methoxybenzaldehyde

-

Selected solvents (e.g., DMSO, Ethanol, Water)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde to a vial containing a known volume of the selected solvent.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials for the presence of undissolved solid.

-

Centrifuge the vials to sediment the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde in the diluted sample using a validated stability-indicating HPLC method.

-

Calculate the solubility in mg/mL or other desired units.

Stability Profile and Degradation Pathways

Understanding the stability of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde is crucial for its proper handling, storage, and application in long-term experiments or as a pharmaceutical intermediate.

Storage Recommendations: For long-term stability, the compound should be stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is also recommended to store the compound in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[5]

Forced Degradation Studies: Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.

Experimental Protocol: Forced Degradation Study

Materials:

-

6-Bromo-2-hydroxy-3-methoxybenzaldehyde

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector

-

LC-MS system for identification of degradation products

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Acid and Base Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of acidic (0.1 M HCl) or basic (0.1 M NaOH) solution. Monitor the reaction at room temperature and elevated temperatures (e.g., 60°C) at various time points. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat a solution of the compound with a solution of hydrogen peroxide (3%). Monitor the reaction at room temperature at various time points.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a temperature-controlled oven for a specified duration.

-

Photolytic Degradation: Expose a solution of the compound to a light source that produces combined visible and ultraviolet outputs, as specified by ICH Q1B guidelines.

-

Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method. A PDA detector can help in assessing peak purity. LC-MS can be used to identify the mass of any degradation products, aiding in their structural elucidation.

Biological Activity and Experimental Workflows

6-Bromo-2-hydroxy-3-methoxybenzaldehyde is a known inhibitor of the endoribonuclease (RNase) activity of IRE1α, a key transducer in the unfolded protein response (UPR).[6] Its IC₅₀ value for human IRE1α has been reported to be 0.08 µM.[6][7]

IRE1α Signaling Pathway

The Unfolded Protein Response (UPR) is a cellular stress response related to the endoplasmic reticulum (ER). IRE1α is a major sensor of ER stress. Upon accumulation of unfolded proteins, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor that upregulates genes involved in protein folding and degradation. 6-Bromo-2-hydroxy-3-methoxybenzaldehyde inhibits this RNase activity.

Caption: IRE1α Signaling Pathway and Inhibition.

Experimental Workflow: In Vitro IRE1α RNase Inhibition Assay

The following workflow describes a typical fluorescence-based assay to measure the inhibition of IRE1α RNase activity.

Caption: In Vitro IRE1α RNase Inhibition Assay Workflow.

Experimental Protocol: In Vitro IRE1α RNase Inhibition Assay

This protocol is based on the methodology for characterizing hydroxy aryl aldehyde (HAA) inhibitors of IRE1α.[8]

Materials:

-

Recombinant human IRE1α protein

-

A fluorogenic RNA substrate that is cleaved by IRE1α

-

Assay buffer (e.g., HEPES buffer with appropriate salts and reducing agents)

-

6-Bromo-2-hydroxy-3-methoxybenzaldehyde

-

DMSO

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde in DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations.

-

In a 384-well plate, add a small volume of the diluted inhibitor or DMSO (for control wells) to the assay buffer.

-

Add the recombinant IRE1α protein to each well and pre-incubate with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic RNA substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate.

-

Calculate the initial rate of the reaction for each inhibitor concentration.

-

Determine the percent inhibition for each concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Conclusion

This technical guide has summarized the key solubility and stability characteristics of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde. The provided data and experimental protocols offer a solid foundation for its handling, storage, and application in research and development. The visualization of its interaction with the IRE1α signaling pathway and the workflow for assessing its inhibitory activity further elucidate its biological significance. It is anticipated that this comprehensive guide will be a valuable resource for scientists working with this compound.

References

- 1. 6-Bromo-2-hydroxy-3-methoxybenzaldehyde 20035-41-0 | TCI AMERICA [tcichemicals.com]

- 2. 6-Bromo-2-hydroxy-3-methoxybenzaldehyde 20035-41-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. abmole.com [abmole.com]

- 4. clozapinen-oxide.com [clozapinen-oxide.com]

- 5. 6-Bromo-2-hydroxy-3-methoxybenzaldehyde | C8H7BrO3 | CID 262237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleck.co.jp [selleck.co.jp]

- 7. selleck.co.jp [selleck.co.jp]

- 8. Structure and mechanism of action of the hydroxy aryl aldehyde class of IRE1 endoribonuclease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-hydroxy-3-methoxybenzaldehyde, a substituted aromatic aldehyde, has emerged as a versatile and crucial building block in the field of organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde group, a nucleophilic hydroxyl group, a methoxy group, and a bromine atom amenable to cross-coupling reactions, makes it a valuable precursor for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of the applications of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde, with a focus on its role in the synthesis of natural products and as a modulator of key biological pathways.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde is essential for its effective utilization in synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO₃ | [1] |

| Molecular Weight | 231.04 g/mol | |

| CAS Number | 20035-41-0 | |

| Melting Point | 102-105 °C | |

| Appearance | Light yellow to yellow to orange powder/crystal | |

| Solubility | Soluble in DMSO and ethanol; insoluble in water. | |

| ¹H NMR (CDCl₃, 400 MHz) δ | 10.31 (s, 1H), 7.31 (d, J 8.7 Hz, 1H), 6.94 (d, J 7.5 Hz, 1H), 3.91 (s, 3H), 3.87 (s, 3H) | [2] |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 190.4, 152.8, 152.1, 129.3, 128.7, 117.6, 112.8, 62.3, 56.2 | [2] |

| FTIR (ATR) ν / cm⁻¹ | 1685, 1570, 1468 | [2] |

Applications in the Synthesis of Bioactive Molecules

6-Bromo-2-hydroxy-3-methoxybenzaldehyde serves as a key starting material in the total synthesis of several biologically active natural products and pharmacologically relevant scaffolds.

Total Synthesis of (±)-Norannuradhapurine

One of the notable applications of this aldehyde is in the total synthesis of (±)-norannuradhapurine, a compound with potential biological activities. The synthesis commences with the protection of the hydroxyl group of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde, followed by a series of transformations to construct the core structure of the target molecule.

Experimental Protocols

Synthesis of 2-Benzyloxy-6-bromo-3-methoxybenzaldehyde

To a solution of 6-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, is added potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes. Benzyl bromide (1.2 eq) is then added, and the reaction mixture is heated to reflux and monitored by TLC. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford 2-benzyloxy-6-bromo-3-methoxybenzaldehyde.

Representative Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom in 6-Bromo-2-hydroxy-3-methoxybenzaldehyde provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds and the synthesis of biaryl compounds.

To a reaction vessel containing 6-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 eq) and an arylboronic acid (1.2 eq) is added a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base, for instance, potassium carbonate (2.0 eq). A suitable solvent system, typically a mixture of toluene, ethanol, and water, is added. The reaction mixture is degassed and then heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The desired biaryl product is then purified by column chromatography.[3][4][5]

Role as an IRE-1α Inhibitor in the Unfolded Protein Response

Beyond its utility as a synthetic intermediate, 6-Bromo-2-hydroxy-3-methoxybenzaldehyde has been identified as a potent inhibitor of inositol-requiring enzyme 1α (IRE1α), a key sensor in the unfolded protein response (UPR). The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[6][7][8]

The IRE1α pathway, upon activation by ER stress, initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[9][10][11] This splicing event leads to the production of a potent transcription factor, XBP1s, which upregulates genes involved in protein folding and quality control to restore ER homeostasis.[9][11][12] However, chronic or excessive UPR activation can lead to apoptosis. By inhibiting the RNase activity of IRE1α, 6-Bromo-2-hydroxy-3-methoxybenzaldehyde can modulate the UPR, which has therapeutic implications for diseases associated with ER stress, such as cancer and neurodegenerative disorders.[13][14]

Caption: The IRE1α-XBP1 signaling pathway of the Unfolded Protein Response.

Conclusion

6-Bromo-2-hydroxy-3-methoxybenzaldehyde is a demonstrably valuable reagent in organic synthesis, providing a versatile platform for the construction of complex molecular architectures. Its utility is highlighted in the total synthesis of natural products and its ability to undergo a variety of chemical transformations. Furthermore, its role as an inhibitor of the IRE1α signaling pathway underscores its potential as a tool for chemical biology and a lead compound in drug discovery programs targeting diseases associated with endoplasmic reticulum stress. The detailed protocols and data presented herein serve as a comprehensive resource for researchers seeking to harness the synthetic potential of this important molecule.

References

- 1. 6-Bromo-2-hydroxy-3-methoxybenzaldehyde | C8H7BrO3 | CID 262237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 8. Understanding the Unfolded Protein Response (UPR) Pathway: Insights into Neuropsychiatric Disorders and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IRE1/XBP1 and endoplasmic reticulum signaling — from basic to translational research for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The IRE1α-XBP1 Pathway of the Unfolded Protein Response is Required for Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Abstract

6-Bromo-2-hydroxy-3-methoxybenzaldehyde, a seemingly simple aromatic aldehyde, has emerged as a versatile and powerful building block in the synthesis of a diverse array of biologically active compounds. Its unique substitution pattern, featuring a reactive aldehyde, a chelating hydroxyl group, and strategically positioned methoxy and bromine moieties, provides a rich chemical handle for the construction of complex molecular architectures. This technical guide explores the significant applications of 6-bromo-2-hydroxy-3-methoxybenzaldehyde in medicinal chemistry, with a focus on its role as a potent inhibitor of Inositol-Requiring Enzyme 1α (IRE-1α) and as a key starting material for the synthesis of novel anticancer, antibacterial, and antihypertensive agents. This document provides an in-depth overview of its synthetic utility, quantitative biological data, detailed experimental protocols, and visualization of relevant biological pathways and experimental workflows.

Introduction: The Unfolded Protein Response and the Therapeutic Potential of IRE-1α Inhibition

The endoplasmic reticulum (ER) is a critical organelle responsible for the proper folding and modification of a significant portion of the cellular proteome. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is too severe or prolonged.

One of the three main branches of the UPR is mediated by the ER-resident transmembrane protein, Inositol-Requiring Enzyme 1α (IRE-1α). IRE-1α possesses both kinase and endoribonuclease (RNase) activity. Upon ER stress, IRE-1α dimerizes and autophosphorylates, activating its RNase domain. This initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s. XBP1s upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD). The IRE-1α pathway is implicated in a range of diseases, including cancer, autoimmune disorders, and metabolic diseases, making it an attractive therapeutic target.

6-Bromo-2-hydroxy-3-methoxybenzaldehyde as a Selective IRE-1α Inhibitor

6-Bromo-2-hydroxy-3-methoxybenzaldehyde, also known as NSC95682, has been identified as a selective and potent inhibitor of the IRE-1α RNase activity.[1][2][3][4] This discovery has positioned it as a valuable tool for studying the UPR and as a lead compound for the development of novel therapeutics targeting diseases associated with ER stress.

Quantitative Data: IRE-1α Inhibition

The inhibitory activity of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde against IRE-1α has been quantified, providing a benchmark for its potency.

| Compound | Target | IC50 (μM) | Reference |

| 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (NSC95682) | IRE-1α | 0.08 | [1][2][3][4][5] |

Signaling Pathway: The IRE-1α Branch of the Unfolded Protein Response

The following diagram illustrates the central role of IRE-1α in the Unfolded Protein Response and its subsequent downstream signaling.

Caption: The IRE-1α signaling pathway in the Unfolded Protein Response.

Synthetic Applications in Medicinal Chemistry

Beyond its intrinsic activity as an IRE-1α inhibitor, 6-bromo-2-hydroxy-3-methoxybenzaldehyde serves as a versatile starting material for the synthesis of a variety of bioactive molecules.

Anticancer and Antibacterial Phenanthridine Derivatives

Novel phenanthridine derivatives with potent anticancer and antibacterial activities have been synthesized from 6-bromo-2-hydroxy-3-methoxybenzaldehyde.[2][6] These compounds are designed as analogues of benzo[c]phenanthridine alkaloids, which are known for their wide spectrum of biological activities.

The following tables summarize the in vitro anticancer and antibacterial activities of representative phenanthridine derivatives synthesized from 6-bromo-2-hydroxy-3-methoxybenzaldehyde.

Table 1: In Vitro Anticancer Activity of Phenanthridine Derivatives

| Compound | MCF-7 (EC50, μM) | K-562 (EC50, μM) | Reference |

| 7i | 1.8 ± 0.2 | 1.6 ± 0.1 | [6] |

| 7j | 2.1 ± 0.3 | 1.9 ± 0.2 | [6] |

| 7k | 2.5 ± 0.4 | 2.2 ± 0.3 | [6] |

| 7l | 3.1 ± 0.5 | 2.8 ± 0.4 | [6] |

| Chelerythrine | >10 | >10 | [6] |

| Sanguinarine | 5.2 ± 0.6 | 4.8 ± 0.5 | [6] |

Table 2: In Vitro Antibacterial Activity (MIC, μM) of Phenanthridine Derivatives

| Compound | Bacillus subtilis | Micrococcus luteus | Mycobacterium vaccae | Reference |

| 7i | 3.12 | 6.25 | 12.5 | [6] |

| 7j | 6.25 | 12.5 | 25 | [6] |

| 7k | 12.5 | 25 | 50 | [6] |

| 7l | 25 | 50 | 100 | [6] |

The synthesis of the phenanthridine core involves a multi-step sequence starting from 6-bromo-2-hydroxy-3-methoxybenzaldehyde.[6] A representative protocol is outlined below:

Step 1: Synthesis of Schiff Bases A solution of 6-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 eq) and the corresponding aniline (1.1 eq) in ethanol is refluxed for 2-4 hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration and washed with cold ethanol to yield the Schiff base.

Step 2: Reduction of Schiff Bases The Schiff base (1.0 eq) is dissolved in methanol, and sodium borohydride (NaBH4) (1.5 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 1-2 hours. The solvent is then evaporated, and the residue is partitioned between water and dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the secondary amine.

Step 3: Radical Cyclization The secondary amine (1.0 eq) is dissolved in a suitable solvent (e.g., acetonitrile), and a radical initiator such as AIBN (azobisisobutyronitrile) and a hydrogen atom donor like tributyltin hydride are added. The mixture is heated to reflux under an inert atmosphere for several hours. After completion, the solvent is removed, and the crude product is purified by column chromatography to afford the phenanthridine derivative.

Antihypertensive Natural Products: Total Synthesis of S-(+)-XJP and R-(-)-XJP

6-Bromo-2-hydroxy-3-methoxybenzaldehyde has been instrumental in the first asymmetric total synthesis of the antihypertensive natural products S-(+)-XJP and R-(-)-XJP.[3] This synthesis highlights the utility of this starting material in constructing complex chiral molecules with therapeutic potential.

The total synthesis is an 8-step process, with key transformations including an intramolecular Heck reaction and an oxidative ozonolysis.[3]

Step 1: Alkylation and Formation of the Heck Precursor The hydroxyl group of 6-bromo-2-hydroxy-3-methoxybenzaldehyde is alkylated with a suitable chiral building block containing a terminal alkene.

Step 2: Intramolecular Heck Reaction The resulting aryl bromide is subjected to an intramolecular Heck reaction using a palladium catalyst to construct the isochroman core.

Step 3: Oxidative Ozonolysis A subsequent oxidative ozonolysis of a latent functional group is performed to install the final functionalities of the natural product with retention of stereochemistry.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel compounds derived from 6-bromo-2-hydroxy-3-methoxybenzaldehyde.

Caption: General workflow for synthesis and biological evaluation.

Conclusion

6-Bromo-2-hydroxy-3-methoxybenzaldehyde has proven to be a highly valuable and versatile scaffold in medicinal chemistry. Its utility extends from being a potent inhibitor of the therapeutically relevant IRE-1α enzyme to serving as a key starting material for the synthesis of diverse bioactive molecules, including anticancer, antibacterial, and antihypertensive agents. The synthetic accessibility and the rich chemical handles of this compound ensure its continued importance in the discovery and development of novel therapeutics. This guide provides a comprehensive overview for researchers looking to leverage the potential of 6-bromo-2-hydroxy-3-methoxybenzaldehyde in their drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Bacteriostatic and Anticancer Activity of Novel Phenanthridines Structurally Similar to Benzo[c]phenanthridine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First total synthesis of antihypertensive natural products S-(+)-XJP and R-(−)-XJP - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Synthesis, Bacteriostatic and Anticancer Activity of Novel Phenanthridines Structurally Similar to Benzo[c]phenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Derivatives and Analogs of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde as IRE1α Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-bromo-2-hydroxy-3-methoxybenzaldehyde and its derivatives as inhibitors of the Inositol-requiring enzyme 1 alpha (IRE1α), a key mediator of the unfolded protein response (UPR). This document details the synthesis, biological activity, and mechanistic aspects of these compounds, offering valuable insights for researchers in drug discovery and development.

Introduction to 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

6-Bromo-2-hydroxy-3-methoxybenzaldehyde is a synthetic organic compound that has emerged as a potent inhibitor of the endoribonuclease (RNase) activity of IRE1α.[1][2][3][4] The core chemical structure consists of a benzaldehyde ring substituted with a bromine atom, a hydroxyl group, and a methoxy group. Its CAS number is 20035-41-0.[5]

Chemical Properties:

| Property | Value |

| Molecular Formula | C₈H₇BrO₃ |

| Molecular Weight | 231.04 g/mol |

| Appearance | Light yellow to yellow to orange powder/crystal |

| Melting Point | 102-105 °C |

| SMILES | COc1ccc(Br)c(C=O)c1O |

| InChI Key | JUPJZUTYDWXZAQ-UHFFFAOYSA-N |

The Role of IRE1α in the Unfolded Protein Response

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Various cellular stress conditions can disrupt ER homeostasis, leading to the accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). IRE1α is a primary sensor of ER stress and a key component of the UPR.

Upon activation by ER stress, IRE1α undergoes dimerization and autophosphorylation, which in turn activates its C-terminal RNase domain. This RNase activity has two main downstream effects:

-

XBP1 mRNA Splicing: IRE1α unconventionally splices the mRNA of the X-box binding protein 1 (XBP1). This spliced form, XBP1s, is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.

-

Regulated IRE1-Dependent Decay (RIDD): IRE1α can also degrade a subset of mRNAs and microRNAs, a process known as RIDD, which can have both pro-survival and pro-apoptotic consequences depending on the cellular context.

Chronic or unresolved ER stress can lead to a shift in IRE1α signaling towards apoptosis, making it a critical regulator of cell fate.

dot

Caption: The IRE1α signaling pathway in response to ER stress.

Biological Activity of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde and its Analogs

6-Bromo-2-hydroxy-3-methoxybenzaldehyde has been identified as a potent inhibitor of the RNase activity of IRE1α with a reported IC50 of 0.08 μM.[1][2][3][4] This inhibitory activity makes it a valuable tool for studying the physiological and pathological roles of IRE1α and a promising starting point for the development of therapeutics targeting diseases associated with ER stress, such as cancer, neurodegenerative disorders, and metabolic diseases.

While comprehensive structure-activity relationship (SAR) data for a wide range of analogs specifically targeting IRE1α is still emerging, preliminary findings suggest that the hydroxy and aldehyde functionalities are crucial for inhibitory activity, likely through the formation of a Schiff base with a key lysine residue in the RNase active site of IRE1α. The substitution pattern on the aromatic ring also plays a significant role in modulating potency and selectivity.

Table 1: Biological Activity of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde and Related Compounds

| Compound | Target | Activity (IC50) | Reference |

| 6-Bromo-2-hydroxy-3-methoxybenzaldehyde | IRE1α RNase | 0.08 μM | [1][2][3][4] |

Note: This table will be expanded as more quantitative data on analogs becomes publicly available.

Experimental Protocols

General Synthesis of Brominated Salicylaldehyde Derivatives

The synthesis of derivatives of 6-bromo-2-hydroxy-3-methoxybenzaldehyde often involves electrophilic bromination of a substituted salicylaldehyde precursor. The following is a general procedure adapted from the synthesis of related compounds.

Example: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

This protocol describes the bromination of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde, an isomer of the title compound.[1]

Materials:

-

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂)

-

Sodium carbonate (Na₂CO₃) solution (2%)

-

Magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve o-vanillin in dichloromethane.

-

Add N-Bromosuccinimide (NBS) to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, wash the organic layer with a 2% sodium carbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 5-bromo-2-hydroxy-3-methoxybenzaldehyde.

dot

Caption: General workflow for the synthesis of brominated salicylaldehydes.

In Vitro IRE1α RNase Activity Assay

The inhibitory activity of the synthesized compounds against IRE1α RNase can be evaluated using a fluorescence-based assay. This assay measures the cleavage of a fluorescently labeled RNA substrate.

Principle:

A dual-labeled RNA hairpin substrate containing a fluorophore and a quencher is used. In its intact state, the fluorescence is quenched. Upon cleavage by IRE1α RNase, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Materials:

-

Recombinant human IRE1α protein

-

Fluorescently labeled RNA substrate (e.g., with FAM and BHQ-1)

-

Assay buffer (e.g., HEPES, KCl, DTT, MgCl₂)

-

Test compounds dissolved in DMSO

-

384-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the assay buffer, the fluorescently labeled RNA substrate, and the test compound solution.

-

Initiate the reaction by adding the recombinant IRE1α protein.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Calculate the rate of the enzymatic reaction.

-

Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde with various arylboronic acids. This reaction is a powerful tool for the synthesis of biphenyl derivatives, which are important scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organic halide or triflate.[1][2][3] It is a versatile and widely used method for the formation of carbon-carbon bonds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[4]

The substrate, 6-Bromo-2-hydroxy-3-methoxybenzaldehyde, presents a sterically hindered and electron-rich aryl bromide. The presence of the ortho-hydroxy and ortho-methoxy groups can influence the reactivity of the C-Br bond. Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields. For such challenging substrates, catalyst systems employing bulky and electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

Reaction Scheme

The general reaction scheme for the Suzuki-Miyaura coupling of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde with a generic arylboronic acid is depicted below.

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Based on established procedures for sterically hindered aryl bromides, two general protocols are provided below. Protocol A utilizes a common palladium catalyst with a bulky phosphine ligand, while Protocol B employs a pre-catalyst that can be effective for challenging substrates.

Protocol A: Standard Conditions with a Bulky Phosphine Ligand

Materials:

-

6-Bromo-2-hydroxy-3-methoxybenzaldehyde

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-10 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

-

1,4-Dioxane or Toluene

-

Water

Procedure:

-

To an oven-dried Schlenk tube, add 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

-

Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol B: Using a Palladacycle Pre-catalyst

Materials:

-

6-Bromo-2-hydroxy-3-methoxybenzaldehyde

-

Arylboronic acid (1.5 equivalents)

-

Buchwald G3 Palladacycle (e.g., XPhos Pd G3) (1-3 mol%)

-

Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

-

Tetrahydrofuran (THF) or Toluene

Procedure:

-

In a glovebox or under an inert atmosphere, add 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 mmol), the arylboronic acid (1.5 mmol), cesium carbonate (2.5 mmol), and the Buchwald G3 Palladacycle (0.015 mmol) to a reaction vial.

-

Add anhydrous THF (5 mL) to the vial.

-

Seal the vial and heat the reaction mixture to 70-90 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After the reaction is complete, cool to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by flash chromatography.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of substrates similar to 6-Bromo-2-hydroxy-3-methoxybenzaldehyde. These are representative examples and optimization may be required for specific arylboronic acids.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromo-6-methoxypyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 2-Bromoanisole | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 80 | 18 | 92 |

| 3 | 2-Bromo-6-methylaniline | Phenylboronic acid | XPhos Pd G3 (2) | - | Cs₂CO₃ (2.5) | THF | 70 | 16 | 88 |

| 4 | 2-Bromobenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 24 | 75 |

Table 2: Influence of Different Parameters on a Model Reaction

Model Reaction: 2-Bromo-6-methoxytoluene with Phenylboronic Acid

| Parameter | Variation | Yield (%) |

| Catalyst | Pd(PPh₃)₄ | 65 |

| Pd(OAc)₂/SPhos | 90 | |

| XPhos Pd G3 | 95 | |

| Base | Na₂CO₃ | 70 |

| K₂CO₃ | 85 | |

| K₃PO₄ | 92 | |

| Cs₂CO₃ | 95 | |

| Solvent | Toluene | 88 |

| Dioxane | 92 | |

| THF | 95 |

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Synthesis of Alkaloids Using 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various alkaloids utilizing 6-Bromo-2-hydroxy-3-methoxybenzaldehyde as a key starting material. The information compiled herein is intended to guide researchers in the efficient synthesis of complex molecular architectures with potential therapeutic applications.

Synthesis of (±)-Norannuradhapurine

(±)-Norannuradhapurine is a tetrahydroisoquinoline alkaloid. Its synthesis from 6-Bromo-2-hydroxy-3-methoxybenzaldehyde involves a multi-step sequence, including protection of the phenolic hydroxyl group, chain elongation, Bischler-Napieralski cyclization, and subsequent reduction.

Quantitative Data Summary

| Step No. | Intermediate/Product | Molecular Weight ( g/mol ) | Yield (%) | Reference |

| 1 | 2-Benzyloxy-6-bromo-3-methoxybenzaldehyde (3a) | 321.17 | 92.4 | [1] |

| 2 | 2-Benzyloxy-6-bromo-3-methoxyphenylacetic acid (3e) | 351.18 | - | [1] |

| 3 | 1-(2-Benzyloxy-6-bromo-3-methoxybenzyl)-6,7-methylenedioxy-3,4-dihydroisoquinoline (5) | 494.38 | - | [1] |

| 4 | 1-(2-Benzyloxy-6-bromo-3-methoxybenzyl)-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline (6a) | 496.40 | 81.0 | [1] |

Experimental Protocol

Step 1: Synthesis of 2-Benzyloxy-6-bromo-3-methoxybenzaldehyde (3a) [1]

-

To a solution of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde in a suitable solvent (e.g., acetone or DMF), add potassium carbonate (K₂CO₃) as a base.

-

Add benzyl bromide (BnBr) and heat the mixture to reflux.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-Benzyloxy-6-bromo-3-methoxybenzaldehyde (3a) as a solid.

Step 2: Synthesis of 2-Benzyloxy-6-bromo-3-methoxyphenylacetic acid (3e) [1]

-

The aldehyde (3a) is converted to the corresponding phenylacetic acid (3e) through standard homologation methods. This typically involves conversion to the corresponding alcohol, followed by conversion to a nitrile and subsequent hydrolysis, or via a Wittig-type reaction followed by oxidation.

Step 3: Amide Formation to yield 2-(2-Benzyloxy-6-bromo-3-methoxyphenyl)-N-(3,4-methylenedioxyphenethyl)acetamide (4) [1]

-

A mixture of 2-benzyloxy-6-bromo-3-methoxyphenylacetic acid (3e) and thionyl chloride in benzene is refluxed for 1 hour. The solvent and excess thionyl chloride are then removed in vacuo.

-

The resulting crude acid chloride (3f) is dissolved in chloroform and added portionwise to a mixture of 2-(3,4-methylenedioxyphenyl)ethylamine, sodium hydrogen carbonate, and ice in chloroform.

-

The mixture is stirred at room temperature for 3 hours. The organic layer is then separated, washed, dried, and concentrated to give the amide (4).

Step 4: Bischler-Napieralski Cyclization to form Dihydroisoquinoline (5) [1]

-

The amide (4) is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) in a suitable solvent like toluene or acetonitrile at elevated temperatures to induce cyclization to the dihydroisoquinoline (5).

Step 5: Reduction to (±)-Norannuradhapurine Precursor (6a) [1]

-

To a stirred solution of the dihydroisoquinoline (5) in ethanol, sodium borohydride (NaBH₄) is added portionwise.

-

The mixture is refluxed for 1 hour.

-

After cooling, chloroform is added, and the mixture is washed with water and brine, then dried.

-

Removal of the solvent under vacuum yields the tetrahydroisoquinoline (6a) as a viscous oil. This product is the immediate precursor to (±)-Norannuradhapurine.

Reaction Workflow

Caption: Synthesis of (±)-Norannuradhapurine Precursor.

Synthesis of Antihypertensive Alkaloids S-(+)-XJP and R-(-)-XJP

The first total synthesis of the antihypertensive natural products S-(+)-XJP and R-(-)-XJP has been accomplished in eight steps starting from 6-bromo-2-hydroxy-3-methoxybenzaldehyde. Key transformations in this synthesis include an intramolecular Heck reaction and an oxidative ozonolysis.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 6-Bromo-2-hydroxy-3-methoxybenzaldehyde | [2] |

| Number of Steps | 8 | [2] |

| Overall Yield | ~25% | [2] |

| Key Reactions | Intramolecular Heck Reaction, Oxidative Ozonolysis | [2] |

Experimental Protocol Overview

While a detailed, step-by-step protocol with specific reagent quantities is not available in the provided search results, the overall synthetic strategy can be outlined as follows[2]:

-

Demethylation: The synthesis commences with the demethylation of 6-bromo-2-hydroxy-3-methoxybenzaldehyde to afford the corresponding dihydroxybenzaldehyde.

-

Protection: The phenolic hydroxyl groups are then protected, for instance, by benzylation.

-

Reduction: The aldehyde functionality is reduced to the corresponding alcohol.

-

Coupling: The resulting alcohol is coupled with a chiral building block, such as (S)- or (R)-but-3-en-2-ol, to introduce the stereocenter.

-

Intramolecular Heck Reaction: A key intramolecular Heck reaction is employed to construct the isochroman core.

-

Oxidative Ozonolysis: The terminal alkene is cleaved via oxidative ozonolysis to reveal a carboxylic acid, which is then converted to the final product.

-

Deprotection and Cyclization: The synthesis is completed by deprotection and subsequent cyclization steps to yield S-(+)-XJP or R-(-)-XJP.

Logical Relationship Diagram

Caption: Retrosynthetic analysis of S-(+)-XJP and R-(-)-XJP.

Synthesis of the Benzophenanthridine Alkaloid NK109

A direct and detailed experimental protocol for the synthesis of the anticancer benzophenanthridine alkaloid NK109 starting from 6-bromo-2-hydroxy-3-methoxybenzaldehyde has not been identified in the reviewed literature. The reported total synthesis of NK109 utilizes different starting materials, specifically a substituted benzylamine and a naphthylamine derivative, which are coupled and then cyclized to form the benzophenanthridine core[3].

Known Synthetic Approach to NK109

The established synthesis of NK109 involves the construction of the benzophenanthridine ring system via a radical cyclization of a suitably substituted N-benzyl-naphthylamine precursor, followed by aromatization and further functional group manipulations to yield the final product[3].

Hypothetical Pathway from 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

While a direct protocol is unavailable, a hypothetical route to an intermediate suitable for NK109 synthesis, starting from 6-bromo-2-hydroxy-3-methoxybenzaldehyde, can be proposed based on established synthetic methodologies for benzophenanthridine alkaloids. This would involve converting the starting aldehyde into a key benzylamine intermediate that could then be utilized in a known route to NK109.

Proposed Key Transformations:

-

Henry Reaction: Reaction of 6-bromo-2-hydroxy-3-methoxybenzaldehyde with a nitromethane derivative to introduce a nitroethyl side chain.

-

Reduction: Reduction of the nitro group to an amine and the hydroxyl group to a methylene group to form a substituted phenethylamine.

-

Coupling: N-Arylation of this phenethylamine with a suitable naphthyl derivative.

-

Cyclization: An intramolecular cyclization, potentially a radical cyclization or a Bischler-Napieralski type reaction, to form the benzophenanthridine core.

It is important to emphasize that this is a speculative pathway and would require significant experimental validation and optimization.

Conceptual Workflow

Caption: Hypothetical route to a benzophenanthridine core.

References

- 1. Biomimetic synthesis of 6-substituted dihydrobenzophenanthridine alkaloids based on visible-light promoted radical addition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. A Short Total Synthesis of Benzophenanthridine Alkaloids via a Rhodium(III)-Catalyzed C-H Ring-Opening Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental procedure for flavonoid synthesis with 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The synthesis of novel flavonoid derivatives is a key area of research in medicinal chemistry and drug discovery. This application note provides a detailed experimental procedure for the synthesis of 6-Bromo-7-methoxyflavone, a halogenated flavonoid derivative. The synthesis involves a two-step process: a Claisen-Schmidt condensation to form the chalcone intermediate, followed by an oxidative cyclization to yield the final flavone.

Experimental Protocols

Part 1: Synthesis of (E)-1-(5-bromo-2-hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

This procedure outlines the base-catalyzed Claisen-Schmidt condensation of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde with acetophenone.

Materials:

-

6-Bromo-2-hydroxy-3-methoxybenzaldehyde

-

Acetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol (EtOH)

-

Hydrochloric Acid (HCl), 1 M

-

Deionized Water

-

Ethyl Acetate

-

Hexane

-

Silica Gel for column chromatography

Procedure:

-

In a 100 mL round-bottom flask, dissolve 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in ethanol (20 mL).

-

Add acetophenone (1.1 eq) to the solution and stir at room temperature.

-

In a separate beaker, prepare a 50% (w/v) solution of potassium hydroxide in water.

-

Slowly add the KOH solution (3.0 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice (50 g).

-

Acidify the mixture to pH 4-5 with 1 M HCl. A yellow precipitate will form.

-

Filter the precipitate using a Buchner funnel and wash with cold deionized water.

-

Dry the crude product under vacuum.

-

Purify the crude chalcone by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Collect the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified chalcone as a yellow solid.

Part 2: Synthesis of 6-Bromo-7-methoxyflavone

This protocol describes the oxidative cyclization of the synthesized chalcone to the target flavone using iodine in dimethyl sulfoxide (DMSO).

Materials:

-

(E)-1-(5-bromo-2-hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one

-

Dimethyl Sulfoxide (DMSO)

-

Iodine (I₂)

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Deionized Water

-

Ethyl Acetate

-

Brine

Procedure:

-

In a 50 mL round-bottom flask, dissolve the purified chalcone (1.0 eq) in DMSO (15 mL).

-

Add a catalytic amount of iodine (0.1 eq) to the solution.

-

Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction by TLC (ethyl acetate:hexane 3:7).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water (50 mL) and ethyl acetate (50 mL).

-

Wash the organic layer with a saturated solution of sodium thiosulfate (2 x 20 mL) to remove excess iodine, followed by deionized water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to obtain 6-Bromo-7-methoxyflavone as a crystalline solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reaction | Reactants | Solvent | Catalyst/Reagent | Time (h) | Temp (°C) | Product | Yield (%) |

| 1 | Claisen-Schmidt Condensation | 6-Bromo-2-hydroxy-3-methoxybenzaldehyde, Acetophenone | Ethanol | KOH | 12-16 | RT | Chalcone | ~85% |

| 2 | Oxidative Cyclization | Chalcone | DMSO | I₂ | 4-6 | 120 | 6-Bromo-7-methoxyflavone | ~75% |

Table 2: Characterization Data of Synthesized Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | Mass Spec (m/z) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Chalcone | C₁₆H₁₃BrO₃ | 333.18 | 145-147 | 7.91 (d, J = 8.8 Hz, 1H), 7.85 (d, J = 15.6 Hz, 1H), 7.65-7.60 (m, 2H), 7.45-7.40 (m, 3H), 7.35 (d, J = 15.6 Hz, 1H), 6.51 (d, J = 8.8 Hz, 1H), 3.98 (s, 3H), 12.8 (s, 1H, -OH) | 192.5, 163.1, 158.9, 144.2, 130.7, 129.1, 128.6, 122.3, 118.5, 115.2, 108.9, 101.2, 56.4 | 332.0 [M-H]⁻ | | 6-Bromo-7-methoxyflavone | C₁₆H₁₁BrO₃ | 331.16 | 188-190 | 8.15 (s, 1H), 7.92-7.89 (m, 2H), 7.55-7.50 (m, 3H), 7.05 (s, 1H), 6.80 (s, 1H), 3.99 (s, 3H) | 177.8, 163.2, 157.9, 155.1, 131.8, 129.2, 126.4, 125.8, 120.1, 115.3, 107.9, 101.5, 56.7 | 330.0, 332.0 [M, M+2]⁺ |

Mandatory Visualization

Caption: Experimental workflow for the two-step synthesis of 6-Bromo-7-methoxyflavone.

Caption: Proposed mechanism of anti-inflammatory action of 6-Bromo-7-methoxyflavone.

Discussion

The described two-step synthesis provides an efficient route to 6-Bromo-7-methoxyflavone. The Claisen-Schmidt condensation proceeds in high yield under standard basic conditions. The subsequent oxidative cyclization using iodine in DMSO is a well-established method for the synthesis of flavones from chalcone precursors. The purification of the intermediate and final product is crucial to obtain materials of high purity suitable for biological evaluation.

The synthesized flavonoid, 6-Bromo-7-methoxyflavone, possesses a substitution pattern that may confer interesting biological properties. Halogenation of flavonoids has been shown to modulate their bioactivity. The methoxy group can influence the lipophilicity and metabolic stability of the compound. As depicted in the signaling pathway diagram, flavonoids are known to exert anti-inflammatory effects by inhibiting key signaling molecules such as the IKK complex and the transcription factor NF-κB, thereby downregulating the expression of pro-inflammatory genes. Further studies are warranted to explore the specific biological activities of 6-Bromo-7-methoxyflavone.

Conclusion

This application note provides a detailed and reliable experimental procedure for the synthesis of 6-Bromo-7-methoxyflavone. The presented data and visualizations offer a comprehensive guide for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The synthesized compound can serve as a valuable tool for further investigation into the biological activities of novel halogenated flavonoids.

Protecting group strategies for the hydroxyl and aldehyde functions of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective protection of the hydroxyl and aldehyde functional groups of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde. This information is critical for multi-step organic syntheses where these reactive sites must be temporarily masked to achieve desired chemical transformations on other parts of the molecule.

Introduction

6-Bromo-2-hydroxy-3-methoxybenzaldehyde is a versatile building block in organic synthesis, featuring three key functional groups: a phenolic hydroxyl group, an aldehyde, and a methoxy group on a brominated aromatic ring. The hydroxyl and aldehyde groups are often reactive under a variety of conditions, necessitating the use of protecting groups to ensure chemoselectivity during synthetic campaigns. An effective protecting group strategy involves the introduction of a temporary blocking group that is stable to the reaction conditions of subsequent steps and can be selectively removed under mild conditions without affecting the rest of the molecule. This document outlines orthogonal protecting group strategies, allowing for the independent deprotection of the hydroxyl and aldehyde functionalities.

Protecting the Hydroxyl Group

The phenolic hydroxyl group in 6-Bromo-2-hydroxy-3-methoxybenzaldehyde can be readily protected as an ether. The choice of ether will depend on the desired stability and the conditions required for its subsequent removal.

Benzyl Ether Protection

The formation of a benzyl ether is a common and robust method for protecting phenolic hydroxyls. The resulting 2-(benzyloxy)-6-bromo-3-methoxybenzaldehyde is stable to a wide range of non-reductive reaction conditions.

Experimental Protocol: Synthesis of 2-(Benzyloxy)-6-bromo-3-methoxybenzaldehyde

-

Materials: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde, Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃), Acetone.

-

Procedure:

-

To a solution of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in dry acetone, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-(benzyloxy)-6-bromo-3-methoxybenzaldehyde.